molecular formula C34H36FN5O2 B1662126 N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide CAS No. 1094873-14-9

N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide

Número de catálogo: B1662126
Número CAS: 1094873-14-9
Peso molecular: 565.7 g/mol
Clave InChI: OVUNRYUVDVWTTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplicaciones Científicas De Investigación

Neuropeptide Y Receptor Modulation

JNJ-31020028 acts as a selective antagonist for the NPY Y2 receptor. This receptor is implicated in various physiological processes, including appetite regulation and anxiety responses. The modulation of this receptor has shown promise in treating:

  • Obesity : By inhibiting the Y2 receptor, the compound may reduce food intake and promote weight loss .
  • Anxiety Disorders : The antagonistic action can potentially alleviate symptoms associated with anxiety by modulating neurotransmitter systems .

In Vitro and In Vivo Studies

Extensive research has characterized JNJ-31020028 through both in vitro and in vivo studies:

  • In vitro studies have demonstrated its effectiveness in blocking NPY-induced signaling pathways, which are crucial for energy homeostasis and stress responses .
  • In vivo studies have indicated significant effects on body weight regulation and anxiety-like behaviors in animal models, suggesting its potential as a therapeutic agent for obesity and anxiety disorders .

Case Studies and Research Findings

StudyFocusFindings
ResearchGate Study Characterization of JNJ-31020028Demonstrated selective antagonism at NPY Y2 receptors; potential for treating obesity and anxiety.
Patent US8183239B2 Modulators of NPY receptorsHighlighted the compound’s role in treating anxiolytic disorders and depression through its receptor interactions.
PubChem Data Chemical propertiesConfirmed structural integrity and pharmacokinetic properties conducive to blood-brain barrier penetration.

Actividad Biológica

N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide, also known as JNJ-31020028, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neuropeptide Y (NPY) receptor modulation. This article delves into the biological activity of JNJ-31020028, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

JNJ-31020028 is characterized by a complex structure that includes:

  • Piperazine ring
  • Fluorophenyl group
  • Pyridine moiety

The chemical formula is C34H36FN5O2C_{34}H_{36}FN_5O_2, with a molecular weight of approximately 553.69 g/mol. Its structural features contribute to its ability to interact selectively with the NPY Y2 receptor, which plays a critical role in various physiological processes.

JNJ-31020028 functions primarily as an antagonist of the neuropeptide Y2 receptor. This receptor is involved in the regulation of several biological functions, including:

  • Appetite control
  • Anxiety modulation
  • Pain perception

By blocking the Y2 receptors, JNJ-31020028 can potentially enhance the activity of NPY neurons, which may lead to increased appetite suppression and reduced anxiety levels. This mechanism positions it as a candidate for treating conditions such as obesity and anxiety disorders.

In Vitro and In Vivo Characterization

Research has demonstrated that JNJ-31020028 effectively occupies Y2 receptor binding sites in both in vitro and in vivo studies. These studies indicate that:

  • Binding Affinity : JNJ-31020028 exhibits high selectivity for the Y2 receptor, minimizing off-target effects and enhancing therapeutic efficacy.
  • Blood-Brain Barrier Penetration : The compound's design allows it to cross the blood-brain barrier effectively, which is crucial for central nervous system (CNS) therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of JNJ-31020028, it is helpful to compare it with structurally similar compounds. The following table summarizes some relevant compounds:

Compound NameStructural FeaturesBiological Activity
JNJ-31020028Piperazine ring, fluorophenyl groupNeuropeptide Y2 receptor antagonist
Compound ASimilar piperidine structurePotential analgesic properties
Compound BContains piperidine and phenyl groupsAnalgesic and anti-inflammatory effects

This comparison highlights how JNJ-31020028's specific targeting of neuropeptide Y receptors distinguishes it from other compounds with similar structural characteristics.

Case Studies and Clinical Implications

Several case studies have explored the implications of JNJ-31020028 in clinical settings:

  • Anxiety Disorders : In animal models, administration of JNJ-31020028 resulted in significant reductions in anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders .
  • Obesity Research : Studies indicate that antagonism of the Y2 receptor may lead to decreased food intake and body weight regulation, making JNJ-31020028 a candidate for obesity treatment .
  • Pain Management : Preliminary findings suggest that JNJ-31020028 may also influence pain pathways through its action on NPY signaling, indicating potential analgesic applications.

Propiedades

IUPAC Name

N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUNRYUVDVWTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094873-14-9
Record name JNJ-31020028
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094873149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-31020028
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73F8XED6YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCN(CC)C(=O)C(c1ccccc1)N1CCN(c2ccc(N)cc2F)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 250 mL, round-bottomed flask under a positive pressure of nitrogen was equipped with a magnetic stirrer and charged with anhydrous DMF (70 mL) followed by 2-[4-(4-amino-2-fluoro-phenyl)-piperazin-1-yl]-N,N-diethyl-2-phenyl-acetamide (3.5 g, 9.1 mmol), 2-pyridin-3-yl-benzoic acid (1.9 g, 9.5 mmol), HATU (3.8 g, 10.0 mmol) and DIPEA (1.3 g, 10.0 mmol). The resulting brown colored reaction mixture was stirred at ambient temperature for 16 h. The reaction mixture was then concentrated on the rotary evaporator to yield an oil. To this oil was added, dichloromethane (100 mL) and 1N NaOH (50 mL). The biphasic solution was stirred for 0.5 h after which phases were separated. The aqueous layer was extracted with dichloromethane (2×25 mL). The organic layers were pooled, dried over anhydrous sodium sulfate, filtered and concentrated to yield a viscous brown oil. The oil was taken in ethanol (100 mL) and heated to ˜60° C. in a water bath for 1 h. The resulting mixture was diluted with MTBE (added with magnetic stirring in 25 mL portions, total 125 mL). The resulting suspension was stirred at 0° C. (ice/water bath) for 2 h. The product was collected by filtration through a medium porosity glass frit, washed with a mixture of EtOH/MTBE (1:1.25, 22.5 mL×2) and the filter-cake dried thoroughly under house vacuum to yield the title compound as an off-white solid.
Name
2-[4-(4-amino-2-fluoro-phenyl)-piperazin-1-yl]-N,N-diethyl-2-phenyl-acetamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
3.8 g
Type
reactant
Reaction Step Four
Name
Quantity
1.3 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
Quantity
25 mL
Type
solvent
Reaction Step Nine
Quantity
100 mL
Type
solvent
Reaction Step Ten

Synthesis routes and methods III

Procedure details

A solution of N-(3-fluoro-4-piperazin-1-yl-phenyl)-2-pyridin-3-yl-benzamide (0.16 g, 0.4 mmol) and methanesulfonic acid diethylcarbamoyl-phenyl-methyl ester (0.06 g, 0.2 mmol) in DMF (1 mL) was heated at 50° C. After five hours, the reaction mixture was quenched with H2O (5 mL) and extracted with EtOAc (4×10 mL). The organic extracts were combined, dried (Na2SO4), and the solvent was evaporated under reduced pressure. Chromatography of the residue (SiO2: NH3 (MeOH):CH2Cl2) yielded the title compound.
Name
N-(3-fluoro-4-piperazin-1-yl-phenyl)-2-pyridin-3-yl-benzamide
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
methanesulfonic acid diethylcarbamoyl-phenyl-methyl ester
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.